1,3-Benzothiazole-2-sulfonamide

Descripción general

Descripción

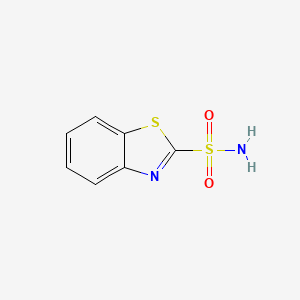

1,3-benzothiazole-2-sulfonamide is a member of benzothiazoles and a sulfonamide.

Mecanismo De Acción

Target of Action

1,3-Benzothiazole-2-sulfonamide has been found to interact with several targets. It has been reported to inhibit dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase . These targets play crucial roles in various biochemical pathways and cellular functions.

Mode of Action

For instance, it has been reported to inhibit the activity of dihydroorotase , an enzyme involved in the synthesis of pyrimidines .

Biochemical Pathways

The inhibition of the aforementioned targets by this compound affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are essential components of nucleic acids .

Pharmacokinetics

It is known that the compound interacts withCarbonic anhydrase 2 and Macrophage migration inhibitory factor . These interactions could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific targets it interacts with and the biochemical pathways it affects. For instance, the inhibition of dihydroorotase could potentially lead to a decrease in the synthesis of pyrimidines, thereby affecting nucleic acid synthesis .

Análisis Bioquímico

Biochemical Properties

1,3-Benzothiazole-2-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to interact with enzymes such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues and organs . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways that rely on carbonic anhydrase. Additionally, this compound has been reported to inhibit other enzymes like dihydroorotase and DNA gyrase, which are involved in nucleotide synthesis and DNA replication, respectively .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of tyrosine kinases, which are key regulators of cell signaling pathways . By inhibiting these kinases, this compound can alter the phosphorylation status of downstream signaling proteins, leading to changes in gene expression and cellular responses. Furthermore, the compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as carbonic anhydrase and tyrosine kinases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on biochemical pathways and cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as alterations in cell signaling pathways and metabolic processes. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound has been shown to inhibit enzymes such as carbonic anhydrase and dihydroorotase, which are involved in the regulation of metabolic flux and metabolite levels . By inhibiting these enzymes, this compound can alter the balance of metabolites and affect the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its activity and function within the cell .

Actividad Biológica

1,3-Benzothiazole-2-sulfonamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antibacterial, and anti-inflammatory properties. The synthesis methods, structure-activity relationships, and relevant case studies will also be discussed.

Chemical Structure and Properties

This compound (C7H6N2O2S2) features a benzothiazole ring fused with a sulfonamide group. This unique structure is responsible for its various biological activities. The compound exhibits the following properties:

- Molecular Weight : 218.26 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water

- Melting Point : Approximately 158 °C

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It was evaluated against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The results indicated notable cytotoxic effects, with IC50 values ranging from 8.39 to 21.15 µM, which were comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG-2 | 16.90 ± 0.09 | |

| This compound | MCF-7 | 19.57 ± 1.10 | |

| Doxorubicin | HepG-2 | 13.76 ± 0.45 | |

| Doxorubicin | MCF-7 | 17.44 ± 0.46 |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited synergistic effects when used in combination with cell-penetrating peptides, enhancing its antibacterial efficacy .

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines involved in the immune response . These compounds can modulate pathways associated with inflammation, making them potential candidates for treating inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the coupling of benzothiazole derivatives with sulfonamides through various chemical reactions. The modification of substituents on the benzothiazole ring can significantly influence the biological activity of the resulting compounds.

Case Study: Synthesis of Hybrid Compounds

A notable study synthesized hybrid compounds by linking sulfonamide with benzothiazole structures to enhance their pharmacological profiles . The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures and purity.

Aplicaciones Científicas De Investigación

Anticancer Activity

1,3-Benzothiazole-2-sulfonamide has demonstrated promising anticancer properties. Studies have evaluated its effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG-2 | 16.90 ± 0.09 | |

| This compound | MCF-7 | 19.57 ± 1.10 | |

| Doxorubicin | HepG-2 | 13.76 ± 0.45 | |

| Doxorubicin | MCF-7 | 17.44 ± 0.46 |

These results indicate notable cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin. The compound's mechanism involves inhibition of key enzymes involved in nucleic acid synthesis, impacting cancer cell proliferation.

Antibacterial Activity

The antibacterial potential of this compound has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It exhibited synergistic effects when combined with cell-penetrating peptides, enhancing its antibacterial efficacy significantly .

Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines involved in the immune response. These compounds can modulate pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .

Antiviral Activity

Recent studies have explored the antiviral properties of benzothiazole derivatives against various viruses. For instance, newly synthesized compounds have shown efficacy against HSV-1 and other viral strains with viral reduction percentages exceeding 50% .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the coupling of benzothiazole derivatives with sulfonamides through various chemical reactions. The modification of substituents on the benzothiazole ring can significantly influence the biological activity of the resulting compounds .

Hybrid Compounds

A notable study synthesized hybrid compounds by linking sulfonamide with benzothiazole structures to enhance their pharmacological profiles. These compounds were characterized using NMR and IR spectroscopy to confirm their structures and purity .

In Vivo Studies

In vivo studies have demonstrated that at low doses, the compound can exert beneficial effects through enzyme inhibition and modulation of cell signaling pathways. Moreover, animal models have shown varying effects based on dosage, indicating a complex interaction between the compound and biological systems.

Propiedades

IUPAC Name |

1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYMYAFSQACTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195812 | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-17-0 | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFD4HT23V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.